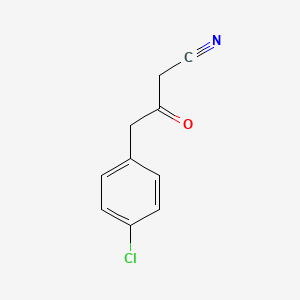

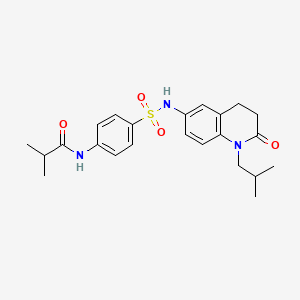

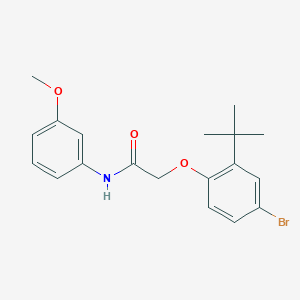

![molecular formula C27H20ClN5O3S B2493499 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate CAS No. 352662-78-3](/img/structure/B2493499.png)

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of highly specialized chemicals known for their intricate molecular structures and potential for various applications, particularly in medicinal chemistry and materials science. Such compounds are synthesized through complex organic reactions, aiming at achieving specific chemical functionalities and structural frameworks.

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as the one described, typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. Studies like those by Gomaa and Ali (2020) and others provide insights into the synthesis of heterocyclic compounds that may share similar structural features or synthetic pathways with the compound of interest (Gomaa & Ali, 2020).

Molecular Structure Analysis

Analysis of molecular structure is fundamental to understanding the chemical and physical properties of a compound. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are typically employed to elucidate the structure of complex molecules. While specific analyses of the compound were not found, the methodologies apply universally across chemical research.

Chemical Reactions and Properties

The chemical reactivity and properties of such a compound would be influenced by its functional groups and molecular structure. For instance, the presence of cyano and amino groups could impart reactivity towards nucleophilic and electrophilic agents, respectively. Research on similar compounds, like the work on pyrazolines by Govindaraju et al. (2012), offers insights into the reactivity and potential applications of such heterocyclic compounds (Govindaraju et al., 2012).

Scientific Research Applications

Synthesis and Reactivity

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate demonstrates significant versatility in chemical reactions. It can be transformed into various derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine when treated with reagents like malononitrile, hydrazine hydrate, hydroxylamine hydrochloride, (arylmethylene)malononitrile, cyanoacetamide, and acetic anhydride (Harb, Hesien, Metwally, & Elnagdi, 1989).

Functionalization and Synthesis of Derivatives

This compound has been used to synthesize pyrano[2,3-d]pyrimidine scaffolds. Different reagents like formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide were used to generate six new pyrano[2,3-d]pyrimidine derivatives (El‐Sayed et al., 2021).

Antimicrobial and Antioxidant Properties

Certain derivatives synthesized from ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate have demonstrated potential antimicrobial and antioxidant properties. These include substituted pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, pyrano-pyrimidines and multi-substituted γ-pyrans synthesized using this compound have exhibited promising antioxidant activities (El-bayouki et al., 2014).

Application in Dye Synthesis

The compound has been employed in the synthesis of disperse dyes, specifically in the complexation with metals like Cu, Co, Zn. These dyes have been applied to fabrics such as polyester and nylon, showing good levelness and fastness properties (Abolude et al., 2021).

Theoretical Characterization and Supra-Molecular Assemblies

The compound has also been the subject of theoretical characterization using density functional theory (DFT) calculations. Studies have focused on the interesting supra-molecular assemblies formed in the solid state of derivatives of this compound, particularly analyzing the unconventional π–hole interactions (Chowhan et al., 2020).

Corrosion Inhibition Studies

In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. Their effectiveness in mitigating the corrosion of mild steel in acidic environments has been explored, with studies indicating good inhibition efficiency and adsorption properties (Saranya et al., 2020).

properties

IUPAC Name |

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClN5O3S/c1-2-35-27(34)24-22(36-25(31)20(14-30)23(24)17-3-6-19(28)7-4-17)15-37-26-18(13-29)5-8-21(33-26)16-9-11-32-12-10-16/h3-12,23H,2,15,31H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYDJVYFTKKPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

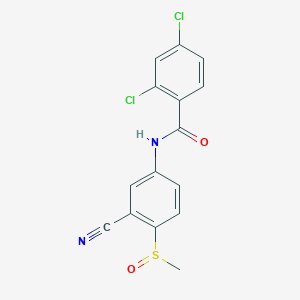

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)

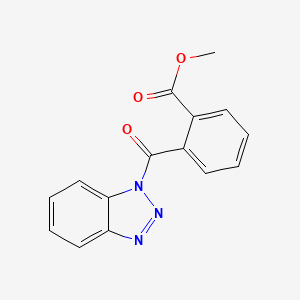

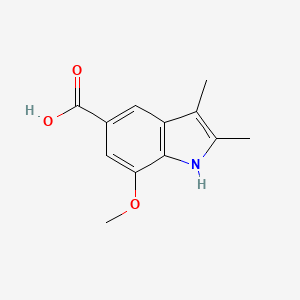

![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)

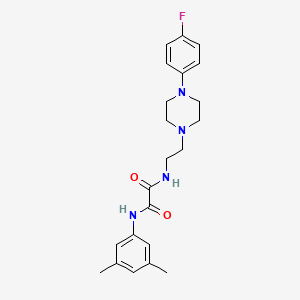

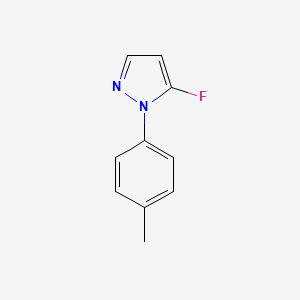

![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)

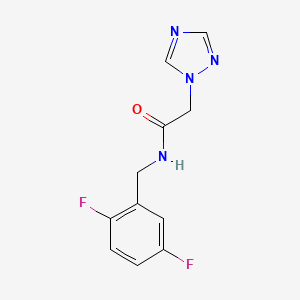

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)

![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)